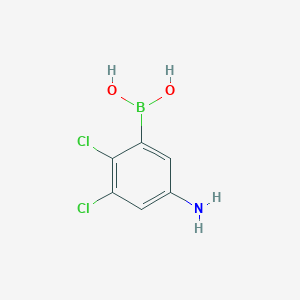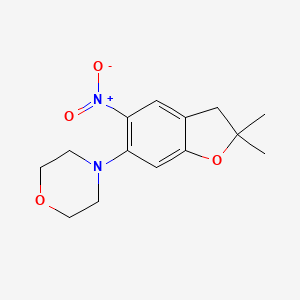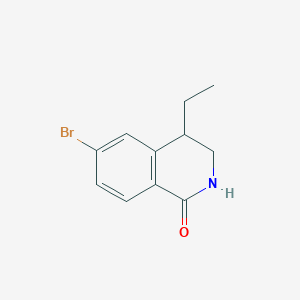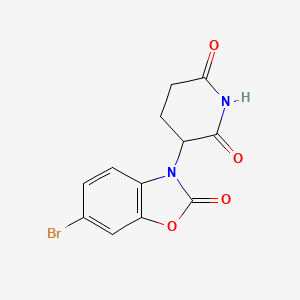
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxymethoxylation: The methoxymethoxy group is introduced by reacting the brominated phenyl compound with methoxymethyl chloride in the presence of a base like sodium hydride.
Oxazole Formation: The final step involves the cyclization of the intermediate compound to form the oxazole ring. This can be achieved through a condensation reaction with an appropriate reagent, such as acetic anhydride or phosphorus oxychloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methoxymethoxy groups can influence its binding affinity and specificity, affecting the overall biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-3-methoxyphenyl)-5-methyloxazole: Lacks the methoxymethoxy group, which may affect its reactivity and applications.
2-(4-Chloro-3-(methoxymethoxy)phenyl)-5-methyloxazole: Substitution of bromine with chlorine can alter its chemical properties and reactivity.
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-ethylthiazole: Replacement of the oxazole ring with a thiazole ring introduces sulfur, potentially changing its biological activity.
Uniqueness
2-(4-Bromo-3-(methoxymethoxy)phenyl)-5-methyloxazole is unique due to the combination of its bromo and methoxymethoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12BrNO3 |
|---|---|
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
2-[4-bromo-3-(methoxymethoxy)phenyl]-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H12BrNO3/c1-8-6-14-12(17-8)9-3-4-10(13)11(5-9)16-7-15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
NXCNXBDZBHYQPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)C2=CC(=C(C=C2)Br)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
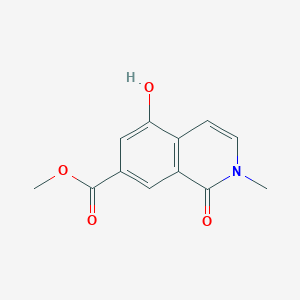
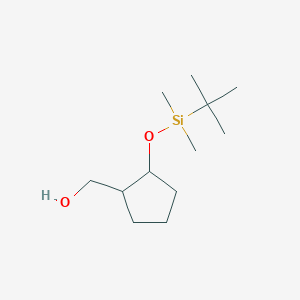
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)

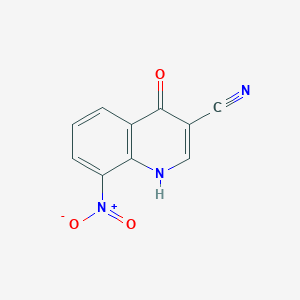
![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)
![3,7-Dichloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B13922509.png)
